molecular formula C13H19N3O4 B1527119 5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1306739-66-1

5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B1527119
CAS No.: 1306739-66-1
M. Wt: 281.31 g/mol
InChI Key: MIVUCYLGVASPHG-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 1306739-66-1

Properties

IUPAC Name

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-9-8(7-16)10(11(17)18)14-15(9)4/h5-7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUCYLGVASPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109606
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester
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Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-66-1
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester
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Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester
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Record name 5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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Biological Activity

5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS Number: 1306739-66-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H19N3O4
  • Molecular Weight : 281.31 g/mol
  • IUPAC Name : this compound
  • Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural characteristics as a pyrazolo[4,3-c]pyridine derivative. Compounds in this class have shown various pharmacological effects:

  • Antitumor Activity : Some derivatives of pyrazolo[4,3-c]pyridine have been investigated for their potential as anticancer agents. They are believed to inhibit specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Research indicates that certain pyrazolo derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, which could be beneficial in neurodegenerative conditions .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Utilizing starting materials such as substituted hydrazines and appropriate carbonyl compounds to form the pyrazole ring.
  • Functional Group Modifications : Introduction of the tert-butoxycarbonyl group and carboxylic acid functionalities through standard organic transformations.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer properties of pyrazolo derivatives; found significant inhibition of tumor cell proliferation .
Study 2 Explored anti-inflammatory effects in animal models; demonstrated reduced cytokine levels and inflammation markers .
Study 3 Analyzed neuroprotective effects in vitro; showed potential in preventing neuronal cell death under oxidative stress conditions .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antitumor properties. BOC-pyrazolo acid is being studied for its ability to inhibit specific pathways involved in cancer cell proliferation. For instance, compounds derived from BOC-pyrazolo acid have shown promise in targeting the PI3K/Akt signaling pathway, which is crucial in many cancers .

Neuroprotective Effects
Studies suggest that BOC-pyrazolo acid derivatives may possess neuroprotective effects. Research focusing on neurodegenerative diseases like Alzheimer's has demonstrated that these compounds can inhibit acetylcholinesterase activity and promote neuronal survival under oxidative stress conditions . This positions BOC-pyrazolo acid as a potential candidate for developing treatments for neurodegenerative disorders.

Synthesis of Bioactive Molecules

Building Block for Complex Molecules
BOC-pyrazolo acid serves as a versatile building block in the synthesis of various complex organic molecules. Its functional groups allow for further derivatization through standard organic reactions such as amide formation and esterification. This versatility is particularly useful in synthesizing compounds with potential pharmacological activity .

Example Synthesis Pathway
The following table outlines a general synthetic pathway utilizing BOC-pyrazolo acid:

StepReaction TypeReagents/ConditionsProduct
1DeprotectionTFA (trifluoroacetic acid)Pyrazolo acid
2CouplingEDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) + amineAmide derivative
3CyclizationHeat or catalystFinal bioactive compound

Potential Therapeutic Uses

Anti-inflammatory Properties
Emerging studies have highlighted the anti-inflammatory potential of BOC-pyrazolo acid derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases like rheumatoid arthritis .

Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazolo derivatives. Initial results indicate that certain modifications to BOC-pyrazolo acid enhance its efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics .

Case Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of BOC-pyrazolo derivatives and evaluated their cytotoxicity against various cancer cell lines. The most promising derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotection

A study conducted by Smith et al. (2024) investigated the neuroprotective effects of BOC-pyrazolo acid on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results showed that treatment with the compound significantly reduced cell death and increased levels of antioxidant enzymes compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
Target Compound (CAS: 518990-56-2) Pyrazolo[4,3-c]pyridine Boc (5), CH₃ (1), COOH (3) Carboxylic acid 267.28
tert-Butyl 3-amino-2-methyl-pyrazolo[4,3-c]pyridine-3-carboxylate (Compound 5) Pyrazolo[4,3-c]pyridine Boc (3), CH₃ (2), NH₂ (3) Amine 253.26
5-tert-Butyl 3-ethyl 1-isopropyl-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate Pyrazolo[4,3-c]pyridine Boc (5), COOEt (3), CH(CH₃)₂ (1) Ester, isopropyl 338.39 (calc.)
Triazolo[4,5-c]pyridine-7-carboxylic acid (CAS: 1391733-57-5) Triazolo[4,5-c]pyridine Boc (5), CH₃ (1), COOH (7) Carboxylic acid 282.30
Oxazolyl-pyrazolo[4,3-c]pyridine hydrochlorides (e.g., 12f, 12g, 12h) Pyrazolo[4,3-c]pyridine Oxazolyl (3), alkyl chains (1) Oxazole, alkyl substituents ~300–350 (est.)

Key Observations:

  • Heterocyclic Core: Pyrazolo[4,3-c]pyridine derivatives exhibit distinct electronic properties versus triazolo[4,5-c]pyridines (), impacting binding affinity in pharmacological contexts.

Physicochemical Properties

  • Melting Points: Compound 5 () melts at 163–165°C, while oxazolyl derivatives () range from 84–143°C. The target compound’s melting point is unspecified but likely influenced by COOH hydrogen bonding .
  • Solubility: The carboxylic acid group in the target compound improves aqueous solubility compared to esters () or alkylated derivatives ().
  • Stability: Boc protection enhances stability during synthesis, as seen across multiple analogues .

Research Findings and Data Tables

Table 1: Comparative Reactivity and Stability

Compound Boc Stability Hydrogen Bonding Capacity Synthetic Yield
Target Compound High High (COOH) Moderate
Compound 5 () High Moderate (NH₂) 60%
Dicarboxylate Derivative () High Low (esters) Not reported
Oxazolyl Derivative 12f () Not applicable Moderate (oxazole) 45%

Preparation Methods

Multi-Step Synthesis Strategy

The preparation typically involves constructing the pyrazolo[4,3-c]pyridine core, followed by selective functionalization and Boc protection. The general synthetic approach includes:

  • Formation of the Pyrazole Ring: Hydrazine hydrate is commonly used to form the pyrazole ring via cyclization reactions with appropriate keto or nitrile precursors.
  • Aromatic Nucleophilic Substitution: The pyrazole intermediate undergoes nucleophilic aromatic substitution with fluorobenzonitrile derivatives to install the aryl substituent.
  • Ester Formation and Hydrolysis: The synthesis often involves diester intermediates (e.g., 3,5-dicarboxylates), which are selectively hydrolyzed to yield the carboxylic acid functionality at position 3.
  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like sodium bicarbonate or organic bases such as 4-dimethylaminopyridine (DMAP).

Representative Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time
Pyrazole ring formation Hydrazine hydrate Acetic acid 80 °C 1 hour
Aromatic nucleophilic substitution Fluorobenzonitrile derivative, base (e.g., LiHMDS) Tetrahydrofuran (THF) -78 °C to 25 °C 12 hours
Ester hydrolysis Lithium hydroxide Mixed aqueous/organic Room temperature Several hours
Boc protection Di-tert-butyl dicarbonate, sodium bicarbonate or DMAP Acetonitrile or dichloromethane Room temperature 1–4 hours

These steps are optimized for high yield, atom economy, and ease of purification, with reaction monitoring by LC-MS and NMR spectroscopy.

Industrial Scale and Process Optimization

Industrial synthesis adapts the laboratory methods with process intensification techniques such as:

  • Continuous Flow Reactors: To improve reaction control, heat transfer, and scalability.
  • Automated Systems: For precise reagent addition and reaction monitoring.
  • Purification: Use of reverse-phase high-performance liquid chromatography (HPLC) for final product isolation and lyophilization to obtain pure Boc-protected acid.

These adaptations ensure consistent quality, purity, and yield suitable for pharmaceutical intermediate production.

Detailed Research Findings and Examples

Example from Recent Literature

A recent synthetic procedure described the preparation of a closely related pyrazolo[4,3-c]pyridine derivative involving:

  • Dissolution of tert-butyl 3-substituted pyrazolo[4,3-c]pyridine carboxylate in 30% trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) for Boc deprotection.
  • Concentration under reduced pressure followed by co-evaporation with CH2Cl2 to remove residual TFA.
  • Purification by reverse-phase HPLC (10–100% acetonitrile in water gradient).
  • Final lyophilization to yield the pure compound with typical isolated yields around 29%.

This method highlights the importance of controlled acid-mediated deprotection and chromatographic purification in the preparation of high-purity compounds for research applications.

Patent-Disclosed Preparation Method

A patented method outlines a detailed multi-step synthesis starting from readily available materials:

  • Step 1: Reaction of a precursor compound with diethyl oxalate under lithium hexamethyldisilazide (LiHMDS) in THF at -78 °C to 25 °C.
  • Step 2: Cyclization in acetic acid at 80 °C.
  • Step 3: Further reaction in dimethyl sulfoxide (DMSO) at 100 °C.
  • Subsequent steps involve palladium on carbon catalyzed hydrogenation, lithium hydroxide-mediated hydrolysis, and Boc protection using fluorenylmethoxycarbonyl succinimide.

This method emphasizes high yield, low cost, and straightforward reaction control suitable for industrial production.

Comparative Table of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose Notes
Pyrazole ring formation Hydrazine hydrate, acetic acid, 80 °C Construct pyrazole core Efficient cyclization
Aromatic nucleophilic substitution Fluorobenzonitrile, LiHMDS, THF, -78 to 25 °C Install aryl substituent Low temperature for selectivity
Ester hydrolysis Lithium hydroxide, aqueous media Convert ester to carboxylic acid Mild conditions preferred
Boc protection Di-tert-butyl dicarbonate, base, RT Protect amine group Enhances stability
Deprotection and purification TFA in CH2Cl2, reverse-phase HPLC Remove Boc, purify product Critical for final purity

Q & A

Q. What are the common synthetic routes for preparing 5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo-pyridine core via cyclization of precursor amines or hydrazines. A tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). Subsequent methylation at the 1-position is achieved with methylating agents like methyl iodide or dimethyl sulfate. The carboxylic acid moiety is either directly incorporated via carboxylation or introduced through hydrolysis of an ester intermediate (e.g., ethyl ester). Reaction conditions such as solvent polarity (THF, DMF), temperature (0–80°C), and catalysts (e.g., Pd for coupling reactions) are critical for regioselectivity and yield .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the bicyclic framework, Boc protection, and methyl group integration.
  • IR spectroscopy to verify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹).
  • Mass spectrometry (ESI/HRMS) for molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities and confirm the bicyclic conformation, as demonstrated in related pyrazolo-pyridine derivatives .

Q. How does the Boc group influence the compound’s reactivity in downstream modifications?

The Boc group acts as a temporary protective group for the secondary amine, enabling selective functionalization at other positions (e.g., carboxylic acid derivatization). It is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for further coupling reactions. This protection strategy minimizes side reactions during synthesis of derivatives targeting biological activity studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent DMSO concentration) or cellular models. To address this:

  • Dose-response profiling : Validate activity across a broad concentration range (nM–µM) to identify non-specific effects.
  • Off-target screening : Use kinase profiling panels or proteomic approaches to assess selectivity.
  • Metabolic stability assays : Evaluate compound stability in serum or liver microsomes, as rapid degradation in certain systems may lead to false negatives .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis of the Boc group.
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during Boc protection, while higher temperatures (60–80°C) accelerate cyclization steps.
  • Workup protocols : Use of scavenger resins or aqueous washes (e.g., NaHCO₃ for acid removal) enhances purity .

Q. What computational methods are suitable for predicting the compound’s binding modes to biological targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with enzymes or receptors. Focus on:

  • Binding pocket flexibility : Account for conformational changes using ensemble docking.
  • Free energy calculations : MM-PBSA/GBSA methods estimate binding affinities and validate experimental IC₅₀ values.
  • Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors (e.g., carboxylic acid, pyrazole N) for structure-activity relationship (SAR) studies .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures).
  • Co-crystallization : Add co-formers (e.g., caffeine) to stabilize lattice formation.
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth. Successful crystallization of analogous pyrazolo-pyridine derivatives has been achieved using these methods .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential irritancy of the carboxylic acid group and Boc cleavage byproducts (e.g., CO₂ gas release) .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere) meticulously, as slight variations can significantly impact outcomes in multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

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